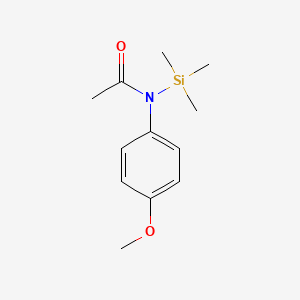
Acetamide, N-(4-methoxyphenyl)-N-(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE: is an organic compound that belongs to the class of acetamides. It is characterized by the presence of a methoxyphenyl group and a trimethylsilyl group attached to the nitrogen atom of the acetamide structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE typically involves the reaction of 4-methoxyaniline with trimethylsilyl chloride in the presence of a base, followed by acetylation. The reaction conditions often include:
Base: Commonly used bases include triethylamine or pyridine.
Solvent: Solvents such as dichloromethane or tetrahydrofuran are frequently used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
化学反応の分析
Types of Reactions
N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. The acetamide group can form hydrogen bonds with various biomolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
N-(4-METHOXYPHENYL)ACETAMIDE: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
N-(TRIMETHYLSILYL)ACETAMIDE: Lacks the methoxyphenyl group, affecting its interactions and applications.
Uniqueness
N-(4-METHOXYPHENYL)-N-(TRIMETHYLSILYL)ACETAMIDE is unique due to the presence of both the methoxyphenyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
10437-02-2 |
|---|---|
分子式 |
C12H19NO2Si |
分子量 |
237.37 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-N-trimethylsilylacetamide |
InChI |
InChI=1S/C12H19NO2Si/c1-10(14)13(16(3,4)5)11-6-8-12(15-2)9-7-11/h6-9H,1-5H3 |
InChIキー |
VAHDENPDHKBZSR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate](/img/structure/B11873961.png)
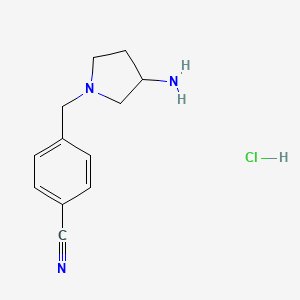
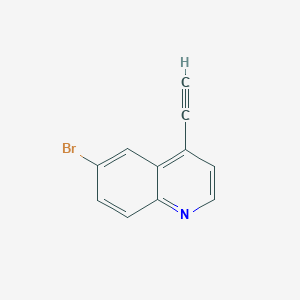

![5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873988.png)



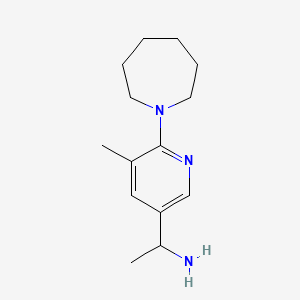

![2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11874042.png)
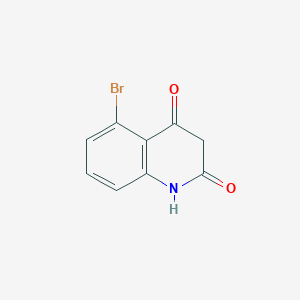
![4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-](/img/structure/B11874056.png)

